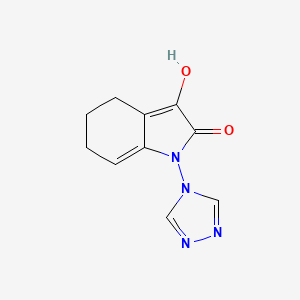
ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of quinolone, a class of compounds that are widely used in medicinal chemistry . It is a carboxylate derivative and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinolone derivatives has been a topic of interest in medicinal chemistry. A study describes a green and efficient methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be explored for their therapeutic potential .Chemical Reactions Analysis
The chemical reactions involving quinolone derivatives are diverse and depend on the specific substitutions on the quinolone nucleus. The study mentioned earlier describes the conversion of N-1 substituted 4-quinolone-3-carboxylate to its corresponding carbamates .科学的研究の応用
Ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of other compounds, such as 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. This compound has also been used as a reagent in the synthesis of other organic compounds, such as 1,4-dihydroquinoline-3-carboxylic acid and 1,4-dihydroquinoline-3-carboxamide. Furthermore, this compound has been used in the synthesis of the anti-cancer drug paclitaxel, as well as other drugs.
作用機序
Target of Action
Similar compounds such as 3-fluoro-6-methoxyquinoline derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase .
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets, leading to inhibition of essential enzymes like dna gyrase and topoisomerase .
Biochemical Pathways
Inhibition of dna gyrase and topoisomerase can disrupt dna replication and transcription, affecting bacterial growth and survival .
Result of Action
Inhibition of dna gyrase and topoisomerase can lead to the disruption of dna replication and transcription, potentially leading to cell death .
実験室実験の利点と制限
The use of ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate for laboratory experiments has a variety of advantages and limitations. One advantage is that this compound is a relatively inexpensive reagent, which makes it ideal for use in lab experiments. Additionally, this compound is relatively easy to synthesize, which makes it accessible for use in a variety of experiments. However, one limitation is that this compound can be toxic in high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
The potential applications of ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate are still being explored. One potential future direction is the use of this compound in the synthesis of new drugs, as well as the development of new methods of synthesizing this compound. Additionally, this compound could be used in the development of new catalysts for the synthesis of organic compounds. Furthermore, this compound could be used to study its biochemical and physiological effects on the body, as well as its potential therapeutic applications. Finally, this compound could be used to study its potential applications in the field of nanotechnology.
合成法
The synthesis of ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of quinoline with ethyl chloroformate in the presence of a base, such as pyridine, to form an this compound intermediate. This intermediate can then be reacted with a suitable nucleophile, such as an alcohol, to form the desired this compound product. Other methods of synthesizing this compound include the reaction of quinoline with ethyl bromoformate in the presence of a base and the reaction of quinoline with ethyl iodide in the presence of a base.
特性
IUPAC Name |
ethyl 7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIWHVZCTREOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423437.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B6423446.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)

![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide](/img/structure/B6423476.png)
![5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6423487.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423488.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B6423494.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)

![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)